molecular formula C10H22O5S B017682 5,5-Diethoxy-1-(methylsulfonyloxy)pentane CAS No. 202577-28-4

5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Cat. No.: B017682
CAS No.: 202577-28-4
M. Wt: 254.35 g/mol
InChI Key: BKQDXUHOGXVKGP-UHFFFAOYSA-N
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Description

Overview of the Compound's Structural Features and Synthetic Utility

5,5-Diethoxy-1-(methylsulfonyloxy)pentane, with the chemical formula C10H22O5S, possesses a unique combination of functional groups that render it a highly valuable synthon in organic chemistry. irbbarcelona.org Its structure features a five-carbon backbone, which is a common motif in many natural products and pharmaceutical agents.

At one end of the molecule, the diethyl acetal (B89532) group serves as a protected form of an aldehyde. This latent functionality is stable under a variety of reaction conditions, including those that are basic or involve nucleophilic attack, yet it can be readily deprotected to the corresponding aldehyde under acidic conditions when required. This allows for its strategic unmasking at a later stage in a synthetic sequence.

At the other end of the pentane (B18724) chain lies the methanesulfonate (B1217627) (mesylate) group. The mesylate is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution reactions. This feature allows for the facile introduction of a wide range of nucleophiles, thereby enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

The synthetic utility of this compound primarily lies in its function as a five-carbon electrophile. It provides a prefabricated C5 chain that can be coupled with various nucleophiles. Following the coupling reaction, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in further transformations, such as reductive amination to form cyclic structures. A notable application of this compound is in the synthesis of deoxynojirimycin derivatives, which are known to inhibit glucosylceramidase. irbbarcelona.org

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 202577-28-4
Molecular Formula C10H22O5S

| Molecular Weight | 254.34 g/mol |

Historical Context and Evolution of its Application in Retrosynthetic Planning

The concept of retrosynthetic analysis, pioneered by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available starting materials. nih.govrsc.org Within this framework, synthons—idealized fragments of a molecule—are key intellectual tools. This compound can be considered a synthetic equivalent for a five-carbon synthon with an electrophilic terminus and a latent aldehyde.

The evolution of the use of such C5 building blocks is closely tied to the synthesis of iminosugars, a class of compounds that are analogues of carbohydrates where the endocyclic oxygen is replaced by a nitrogen atom. mdpi.com 1-Deoxynojirimycin (DNJ) and its derivatives are prominent members of this class and are potent inhibitors of glycosidases. mdpi.comresearchgate.net

Early synthetic approaches to deoxynojirimycin and its analogues often started from carbohydrate precursors. researchgate.net However, the desire for more flexible and efficient routes led to the development of strategies that build the piperidine (B6355638) ring of deoxynojirimycin from acyclic precursors. This is where building blocks like this compound become crucial. The retrosynthetic analysis of N-substituted deoxynojirimycin derivatives often involves a key disconnection that breaks the piperidine ring, leading to an amine and a five-carbon chain with reactive functionalities at both ends.

For instance, the synthesis of N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin, a potent glucosylceramide synthase inhibitor, involved a retrosynthetic strategy where the key five-carbon side chain was disconnected, leading back to a precursor derived from 1,5-pentanediol (B104693). acs.org This highlights the strategic importance of having a reliable method to introduce this five-carbon unit. The use of a pre-functionalized C5 synthon like this compound streamlines the synthetic process, avoiding multiple protection and deprotection steps that would be necessary if starting from a simpler precursor like 1,5-pentanediol in every synthesis.

Current Landscape of Academic Research on this compound as a Key Intermediate

Current academic and industrial research continues to leverage the synthetic advantages of this compound and structurally similar intermediates. The primary focus remains on the synthesis of biologically active molecules, particularly enzyme inhibitors.

The inhibition of glucosylceramide synthase is a significant area of research due to its therapeutic potential in treating lysosomal storage disorders like Gaucher disease and in other conditions such as diabetes and inflammatory pain. mdpi.comnih.govnih.gov Research has shown that N-alkylated deoxynojirimycin derivatives are potent inhibitors of this enzyme. The synthesis of these derivatives often employs a strategy where the N-alkyl group is introduced via reductive amination of deoxynojirimycin with an appropriate aldehyde. acs.org

In this context, this compound serves as a precursor to the required aldehyde. For example, it can be used to alkylate a suitable nucleophile, and subsequent deprotection of the acetal yields the five-carbon aldehyde ready for coupling with deoxynojirimycin. This approach offers a modular and efficient way to generate a library of N-substituted deoxynojirimycin derivatives with varying side chains for structure-activity relationship (SAR) studies. nih.gov

Recent research also explores the synthesis of novel iminosugars with enhanced or more selective inhibitory activities. nih.govnih.govnih.gov The development of efficient and scalable syntheses for these complex molecules is a key challenge. The use of well-defined and reactive building blocks like this compound is crucial for the success of these synthetic endeavors, enabling the rapid assembly of molecular complexity from simpler starting materials. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diethoxypentyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S/c1-4-13-10(14-5-2)8-6-7-9-15-16(3,11)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQDXUHOGXVKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCOS(=O)(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611772
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202577-28-4
Record name 5,5-Diethoxypentyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Design and Retrosynthetic Analysis of 5,5 Diethoxy 1 Methylsulfonyloxy Pentane

Fundamental Principles of Retrosynthetic Disconnections for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

Retrosynthetic analysis begins by identifying the key functional groups in the target molecule and determining the most logical bonds to break. lkouniv.ac.injournalspress.com For this compound, the primary functional groups are a methylsulfonyloxy (mesylate) group and a diethoxyacetal. The pentane (B18724) chain serves as the carbon backbone connecting these two functionalities.

The most logical initial disconnection is at the C-O bond of the methylsulfonyloxy group. amazonaws.com This is because mesylates are excellent leaving groups and are typically prepared from the corresponding alcohol. lumenlearning.comkhanacademy.org This disconnection corresponds to a known and reliable reaction: the mesylation of an alcohol. mdma.chcommonorganicchemistry.com

Target Molecule: this compound

Disconnection (C-OMs): This leads to the immediate precursor, 5,5-diethoxypentan-1-ol (B17683), and a methylsulfonyl source.

Precursor:

5,5-Diethoxypentan-1-ol

This transformation is a Functional Group Interconversion (FGI), where the mesylate is conceptually converted back to an alcohol. imperial.ac.uk The forward reaction involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) or pyridine. commonorganicchemistry.comyoutube.com

The diethoxyacetal group is a protected form of an aldehyde. Therefore, a logical disconnection involves breaking the two C-O bonds of the acetal (B89532). amazonaws.com

Precursor: 5,5-Diethoxypentan-1-ol

Disconnection (Acetal C-O bonds): This disconnection reveals a 5-hydroxypentanal (B1214607) and two molecules of ethanol (B145695).

Precursors:

5-Hydroxypentanal

Ethanol

This step is also an FGI, as the acetal is converted back to its parent aldehyde. imperial.ac.uk The forward synthesis would involve the acid-catalyzed reaction of 5-hydroxypentanal with an excess of ethanol to form the diethyl acetal.

Further retrosynthetic analysis can be applied to the carbon backbone of the precursor, 5-hydroxypentanal. A common strategy for disconnecting carbon chains is to break bonds adjacent to functional groups. journalspress.comic.ac.uk

Precursor: 5-Hydroxypentanal

Disconnection (C-C bond): One possible disconnection is at the C1-C2 bond, which leads to a formaldehyde (B43269) synthon and a 4-hydroxybutyl anion synthon.

Another strategic disconnection could be made between C4 and C5. This would lead to a 4-bromobutanol precursor and a formaldehyde equivalent.

A particularly effective strategy involves disconnecting the molecule to reveal simpler, symmetrical, or readily available starting materials. For instance, breaking the C4-C5 bond of a precursor like 5-chloropentanal (B1584631) (an equivalent of 5-hydroxypentanal) could lead to simpler starting materials.

Functional Group Interconversions (FGIs) Pertinent to this compound Precursors

Functional group interconversions are crucial steps in a synthetic plan, allowing for the transformation of one functional group into another to facilitate the desired bond formations or to introduce the final functionality. solubilityofthings.comnumberanalytics.combrainkart.com

Key FGIs in the synthesis of this compound:

Alcohol to Mesylate: The final step in the proposed synthesis is the conversion of the primary alcohol, 5,5-diethoxypentan-1-ol, into the target mesylate. This is a standard FGI accomplished by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. This reaction converts the poorly leaving hydroxyl group into a very good leaving group (mesylate). lumenlearning.comkhanacademy.org

Aldehyde to Acetal: The protection of the aldehyde group in 5-hydroxypentanal as a diethoxyacetal is a critical FGI. This is typically achieved by treating the aldehyde with ethanol under acidic conditions. This transformation is necessary to prevent the aldehyde from undergoing undesired reactions during subsequent synthetic steps, such as the reduction of the aldehyde or reaction with an organometallic reagent intended for another part of the molecule.

Oxidation of an Alcohol to an Aldehyde: If the synthesis starts from a precursor like 1,5-pentanediol (B104693), a selective oxidation of one of the primary alcohols to an aldehyde would be a necessary FGI to generate 5-hydroxypentanal. imperial.ac.ukfiveable.me Reagents such as pyridinium (B92312) chlorochromate (PCC) are often used for this type of selective oxidation.

Reduction of a Carboxylic Acid or Ester: Alternatively, 5-hydroxypentanal could be prepared from a derivative of glutaric acid. For example, the selective reduction of one of the carboxylic acid groups of glutaric acid or one of the ester groups of a diester like diethyl glutarate would be a key FGI. imperial.ac.uk

Precursor Functional GroupTarget Functional GroupReagent(s)
Alcohol (-CH₂OH)Mesylate (-CH₂OMs)Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N)
Aldehyde (-CHO)Diethyl Acetal (-CH(OEt)₂)Ethanol (EtOH), Acid catalyst (e.g., H₂SO₄)
Alcohol (-CH₂OH)Aldehyde (-CHO)Pyridinium chlorochromate (PCC)
Ester (-COOEt)Alcohol (-CH₂OH)Lithium aluminum hydride (LiAlH₄)

This table provides a summary of important functional group interconversions that are relevant to the synthesis of the precursors for this compound.

Advanced Synthetic Methodologies for 5,5 Diethoxy 1 Methylsulfonyloxy Pentane

Convergent and Linear Synthesis Pathways to 5,5-Diethoxy-1-(methylsulfonyloxy)pentane

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve the sequential modification of a starting material. A plausible linear route would begin with a five-carbon backbone already in place, such as 5-bromopentan-1-ol. The alcohol would first be protected, followed by the formation of the diethoxyacetal at the other end of the chain, and finally, deprotection and mesylation of the primary alcohol. However, achieving selectivity and preventing side reactions can be challenging in a multi-step linear sequence.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Sequential modification of a single starting material.Conceptually straightforward.Lower overall yield, potential for side reactions.
Convergent Synthesis Independent synthesis of fragments followed by coupling.Higher overall yield, increased efficiency.Requires more complex initial planning.

Chemo- and Regioselective Synthesis of the Methylsulfonyloxy Group

The final step in the synthesis of this compound is the introduction of the methylsulfonyloxy (mesylate) group. This is typically achieved by reacting the precursor alcohol, 5,5-diethoxypentan-1-ol (B17683), with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine. masterorganicchemistry.comkhanacademy.org

The key challenge in this step is achieving chemoselectivity . The reaction conditions must be mild enough to avoid cleavage of the acid-sensitive diethoxyacetal group. The use of a hindered base and a non-protic solvent at low temperatures is crucial to prevent the formation of byproducts. The primary alcohol is significantly more reactive towards mesylation than the acetal (B89532), ensuring high regioselectivity .

Typical Reaction Conditions for Mesylation:

ReagentRole
5,5-diethoxypentan-1-olSubstrate
Methanesulfonyl chloride (MsCl)Mesylating agent
Triethylamine (TEA) or PyridineBase (HCl scavenger)
Dichloromethane (B109758) (DCM)Solvent
0 °C to room temperatureReaction Temperature

Formation of the Diethoxyacetal Functionality

The diethoxyacetal group serves as a protected aldehyde. A common method for its formation involves the acid-catalyzed reaction of an aldehyde with two equivalents of ethanol (B145695). libretexts.org In the context of synthesizing this compound, a precursor aldehyde such as 5-hydroxypentanal (B1214607) could be used. However, the presence of the hydroxyl group can complicate the reaction.

A more robust method is to introduce the diethoxyacetal group early in the synthesis. For instance, starting with a commercially available precursor like 4-bromobutyraldehyde diethyl acetal allows for the direct incorporation of this functionality.

Alternatively, a Grignard reagent can be reacted with triethyl orthoformate to form a diethyl acetal. For example, the Grignard reagent derived from a 4-halobutanol derivative could be used to construct the desired carbon skeleton with the acetal in place. koreascience.kr

Carbon-Carbon Bond Forming Reactions in the Construction of the Pentane (B18724) Backbone

The construction of the five-carbon backbone of this compound can be achieved through various carbon-carbon bond-forming reactions.

Olefination Reactions

Olefination reactions, such as the Wittig reaction, are powerful tools for forming carbon-carbon double bonds, which can then be further functionalized. acs.orgresearchgate.net A plausible route to the pentane backbone could involve the Wittig reaction between a four-carbon aldehyde containing the diethoxyacetal, such as 4,4-diethoxybutanal, and a one-carbon Wittig reagent like methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). masterorganicchemistry.com This would yield 5,5-diethoxypent-1-ene.

Hypothetical Wittig Reaction:

AldehydeWittig ReagentProduct
4,4-DiethoxybutanalMethylenetriphenylphosphorane5,5-Diethoxypent-1-ene

Addition Reactions

Once an alkene intermediate like 5,5-diethoxypent-1-ene is formed, addition reactions can be employed to introduce the desired functionality at the terminal carbon. A key reaction in this context is the hydroboration-oxidation of the terminal double bond. masterorganicchemistry.comyoutube.com This two-step process involves the anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide and a base. This regioselectivity ensures the formation of the primary alcohol, 5,5-diethoxypentan-1-ol, which is the direct precursor to the target mesylate.

Hydroboration-Oxidation of 5,5-diethoxypent-1-ene:

ReagentsProductRegioselectivity
1. BH3-THF; 2. H2O2, NaOH5,5-Diethoxypentan-1-olAnti-Markovnikov

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions offer another sophisticated approach to constructing the pentane backbone. stackexchange.com For instance, a Grignard reagent, such as 4,4-diethoxybutylmagnesium bromide, could be coupled with a one-carbon electrophile. While less common for simple alkyl-alkyl couplings, this methodology is highly versatile.

A more practical cross-coupling approach could involve the reaction of a suitable organometallic reagent derived from a protected 4-bromobutanol with a one-carbon electrophile. The choice of catalyst and ligands is critical to ensure high yields and prevent side reactions.

Optimization of Reaction Parameters and Scalability Considerations for this compound Synthesis

Step 1: Synthesis of 5,5-Diethoxypentan-1-ol (Precursor)

A common route to 5,5-diethoxypentan-1-ol involves the protection of the aldehyde group of a 5-hydroxypentanal derivative as a diethyl acetal. The reaction is an acid-catalyzed nucleophilic addition of ethanol.

Optimization of Reaction Parameters for Precursor Synthesis:

Key parameters for optimizing the synthesis of 5,5-diethoxypentan-1-ol include the choice of acid catalyst, temperature, and water removal method.

Acid Catalyst: A variety of acid catalysts can be employed, including mineral acids (e.g., HCl) and solid acid catalysts. The choice of catalyst can impact reaction time and the potential for side reactions.

Temperature: The reaction is typically run at a moderate temperature to favor acetal formation without promoting side reactions.

Water Removal: As the reaction produces water, its removal is crucial to drive the equilibrium towards the product. This can be achieved through azeotropic distillation or the use of a dehydrating agent.

Illustrative Data for Optimization of Precursor Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
1HCl (1)Ethanol251275
2Amberlyst-15Ethanol40688
3p-TSA (2)Toluene110 (reflux)492

Step 2: Mesylation of 5,5-Diethoxypentan-1-ol

The conversion of 5,5-diethoxypentan-1-ol to the target compound, this compound, is a standard sulfonylation reaction. This typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. chemicalbook.comscbt.com

Optimization of Reaction Parameters for Mesylation:

The yield and purity of the final product are highly dependent on the base used, the reaction temperature, and the solvent.

Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is commonly used to neutralize the HCl generated during the reaction. chemicalbook.com The choice of base can influence the rate of reaction and the formation of byproducts.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.

Solvent: Aprotic solvents like dichloromethane (DCM) or diethyl ether are standard choices for this transformation.

Illustrative Data for Optimization of Mesylation

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1PyridineDCM0 to 25485
2TriethylamineDCM0295
3DIPEATHF-10 to 0393

Scalability Considerations:

Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and product consistency.

Thermal Management: The mesylation step is often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of thermal degradation byproducts. The use of jacketed reactors with precise temperature control is essential.

Reagent Addition: The controlled, slow addition of methanesulfonyl chloride is crucial on a larger scale to manage the reaction exotherm.

Mixing: Ensuring homogenous mixing in large reaction vessels is vital for maintaining consistent reaction temperatures and preventing localized "hot spots." The type and speed of agitation must be carefully selected.

Work-up and Purification: At scale, extractive work-ups require handling large volumes of solvents. Purification by column chromatography, which is common in the lab, is often not economically viable for large quantities. Therefore, developing a robust crystallization or distillation procedure for the final product is a key consideration for scalable synthesis.

Waste Management: The generation of hydrochloride salts of the amine base as a byproduct necessitates a clear strategy for its removal and disposal, in line with environmental regulations.

Mechanistic Investigations and Transformative Reactions of 5,5 Diethoxy 1 Methylsulfonyloxy Pentane

Exploration of Methylsulfonyloxy Group Reactivity

The methylsulfonyloxy (mesylate) group is a well-known and efficient leaving group in nucleophilic substitution and elimination reactions due to the ability of the sulfonate group to stabilize a negative charge.

Nucleophilic Substitution Processes (SN1, SN2, SN2')

No studies have been published detailing the nucleophilic substitution reactions specifically at the C1 position of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane. It is plausible that this compound could undergo both SN1 and SN2 reactions, depending on the reaction conditions and the nature of the nucleophile. An SN2 reaction would involve a direct backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral. An SN1 reaction would proceed through a primary carbocation, which is generally unstable, but potential rearrangement or solvent participation could be envisioned. There is no literature available to support or refute these hypotheses for this specific molecule.

Elimination Reactions (E1, E2)

Similarly, there is no available data on the elimination reactions of this compound. Both E1 and E2 pathways could be theoretically possible, leading to the formation of 5,5-diethoxypent-1-ene. The regioselectivity and stereoselectivity of such reactions would be of interest, but no experimental findings have been reported.

Chemical Transformations of the Diethoxyacetal Functionality

The diethoxyacetal group is a protective group for aldehydes, stable under neutral and basic conditions but labile in the presence of acid.

Acid-Catalyzed Hydrolysis and Subsequent Aldehyde Chemistry

While the acid-catalyzed hydrolysis of acetals to their corresponding aldehydes is a fundamental reaction in organic chemistry, no specific studies have been documented for this compound. Such a reaction would be expected to yield 5-(methylsulfonyloxy)pentanal. The subsequent chemistry of this aldehyde, such as its oxidation, reduction, or participation in condensation reactions, has not been explored in the literature.

Reactions with Carbon Nucleophiles at the Acetalic Center

Direct reaction of carbon nucleophiles with the acetalic carbon is generally not a facile process under standard conditions. There are no reports of such reactions for this compound.

Intramolecular Cyclization and Rearrangement Pathways Initiated by this compound

The bifunctional nature of this compound suggests the potential for intramolecular reactions. For instance, hydrolysis of the acetal (B89532) followed by intramolecular nucleophilic attack of the resulting aldehyde's oxygen (in its hydrated or hemiacetal form) on the carbon bearing the mesylate is a hypothetical possibility that could lead to cyclic ethers. However, no such intramolecular cyclization or rearrangement pathways have been reported in the scientific literature for this compound.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical consideration in its application in asymmetric synthesis. The molecule itself is achiral; however, its reactions can be guided to produce chiral products with a high degree of stereoselectivity through various strategies. These strategies primarily revolve around the interaction of the substrate with chiral reagents, catalysts, or auxiliaries, and the influence of the inherent structural features of the pentane (B18724) backbone, such as the diethyl acetal moiety.

Investigations into the stereochemical control of reactions with this substrate can be broadly categorized into two main approaches: diastereoselective and enantioselective reactions. Diastereoselective control often arises when the substrate, or the nucleophile it reacts with, already contains a stereocenter, leading to the preferential formation of one diastereomer over another. Enantioselective control is typically achieved by employing a chiral catalyst or auxiliary that creates a chiral environment, favoring the formation of one enantiomer.

Diastereoselective Reactions

While specific studies on the diastereoselectivity of this compound are not extensively documented, principles from related systems suggest potential pathways for stereocontrol. The presence of the diethyl acetal at the 5-position can influence the stereochemical course of reactions at the C1 position, which bears the mesyloxy leaving group. This can occur through remote stereochemical induction, where the acetal group, although several bonds away, can influence the conformation of the molecule and thus the trajectory of an incoming nucleophile.

In reactions with chiral nucleophiles, the inherent chirality of the attacking species can lead to the formation of diastereomeric products in unequal amounts. The degree of diastereoselectivity would be dependent on the steric and electronic matching between the transition state geometries leading to the different diastereomers.

Table 1: Hypothetical Diastereoselective Alkylation with a Chiral Enolate

This table illustrates a hypothetical reaction where this compound is used to alkylate a chiral lithium enolate derived from a ketone bearing a chiral auxiliary. The diastereomeric ratio (d.r.) of the products would be a key measure of the stereochemical control.

EntryChiral Auxiliary on EnolateSolventTemperature (°C)Diastereomeric Ratio (Syn:Anti)
1(R)-4-Phenyl-2-oxazolidinoneTHF-7885:15
2(S)-4-Benzyl-2-oxazolidinoneToluene-7882:18
3(R)-4-Isopropyl-2-oxazolidinoneTHF-6075:25
4(S)-2-Amino-1,1-diphenyl-1-propanolEt₂O-7890:10

Note: The data in this table is illustrative and based on general principles of diastereoselective alkylation reactions.

Enantioselective Reactions

The development of enantioselective reactions involving this compound as an electrophile is a significant area of interest for the synthesis of enantiomerically enriched compounds. This is typically achieved through the use of a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral nucleophile or by a catalyst that activates the mesylate in a chiral environment.

For instance, in a transition-metal-catalyzed cross-coupling reaction, a chiral ligand coordinated to the metal center can create a chiral pocket. When a prochiral nucleophile, such as a malonate ester, attacks the electrophilic carbon of the pentane derivative, the chiral catalyst can steer the reaction towards the formation of one enantiomer over the other, resulting in a product with high enantiomeric excess (e.e.).

Table 2: Potential Enantioselective Cross-Coupling with a Prochiral Nucleophile

This table presents a hypothetical enantioselective cross-coupling reaction between this compound and diethyl malonate, catalyzed by a palladium complex with a chiral phosphine (B1218219) ligand.

EntryChiral LigandBaseTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1(R)-BINAPNaH258592
2(S,S)-ChiraphosK₂CO₃257888
3(R,R)-DIOPCs₂CO₃09095
4(S)-PhanePhosNaH258290

Note: The data in this table is for illustrative purposes to demonstrate the principles of enantioselective catalysis in this context.

The choice of chiral ligand, metal, base, and solvent are all critical parameters that would need to be optimized to achieve high enantioselectivity. The steric and electronic properties of the ligand play a crucial role in the enantiodiscrimination step of the catalytic cycle.

Applications of 5,5 Diethoxy 1 Methylsulfonyloxy Pentane As a Versatile Building Block

Construction of Polyfunctionalized Aliphatic Systems

The distinct reactivity of the terminal functional groups of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane makes it an ideal starting material for the linear, stepwise construction of polyfunctionalized aliphatic systems. The primary carbon bearing the mesylate group is highly susceptible to nucleophilic attack, allowing for the introduction of a wide array of functional groups through SN2 reactions.

The general strategy involves two key steps:

Nucleophilic Substitution: A chosen nucleophile displaces the mesylate group. This reaction is typically high-yielding and allows for the introduction of carbon, oxygen, nitrogen, sulfur, or halogen nucleophiles.

Deprotection and Elaboration: The acetal (B89532) group at the other end of the chain is then hydrolyzed using aqueous acid to unveil the aldehyde. This newly formed aldehyde can undergo a vast range of subsequent transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions (e.g., Wittig reactions, Grignard additions, aldol condensations).

This sequential approach provides a reliable method for assembling complex carbon skeletons with precise control over the placement of functional groups.

Table 1: Examples of Nucleophilic Displacements and Subsequent Aldehyde Elaborations

Nucleophile Intermediate Functional Group Potential Final Functional Group (after aldehyde reaction)
NaCN Nitrile Carboxylic acid, Amine
NaN3 Azide Amine, Amide
R-MgBr Alkyl/Aryl Secondary Alcohol
LiAlH4 Hydride (H) Primary Alcohol

Synthesis of Oxygen-Containing Heterocycles

The carbon skeleton and dual functionality of this compound make it a suitable precursor for the synthesis of various oxygen-containing heterocyclic systems, such as furans, pyrans, lactones, and other cyclic ethers.

Furan Synthesis: Substituted furans can be synthesized from this compound by converting it into a 1,4-dicarbonyl compound, which is the key precursor for the classical Paal-Knorr furan synthesis. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgpharmaguideline.commbbcollege.in The process involves displacing the mesylate with a nucleophile that can be later converted into a carbonyl group. For instance, reaction with sodium cyanide followed by hydrolysis of the resulting nitrile and the acetal would generate a 1,4-ketoaldehyde. Subsequent treatment with an acid catalyst promotes intramolecular cyclization and dehydration to afford a substituted furan. organic-chemistry.orgpharmaguideline.com

Pyran Synthesis: The synthesis of pyran derivatives often proceeds through the intramolecular cyclization of a δ-hydroxy aldehyde or a related species. researchgate.netdocumentsdelivered.comtaylorandfrancis.com this compound can serve as a precursor to such compounds. Displacement of the mesylate with a hydroxide equivalent (e.g., sodium acetate followed by hydrolysis) yields 5,5-diethoxypentan-1-ol (B17683). Acid-catalyzed deprotection of the acetal then generates the open-chain 5-hydroxypentanal (B1214607), which exists in equilibrium with its cyclic hemiacetal, a tetrahydropyran derivative. This intermediate can be further elaborated to a variety of stable pyran structures.

The synthesis of saturated oxygen heterocycles like lactones and cyclic ethers can be achieved through intramolecular cyclization pathways.

Lactones: To form a lactone, the carbon chain must terminate in a carboxylic acid and an alcohol. Starting with this compound, the mesylate can be displaced with a cyanide ion. Subsequent hydrolysis of the acetal reveals the aldehyde, which can be oxidized to a carboxylic acid. The nitrile can then be hydrolyzed to another carboxylic acid, or reduced to an amine and then replaced with a hydroxyl group. A more direct route involves a two-carbon homologation at the mesylate end, followed by conversion to a hydroxyl group, and oxidation of the aldehyde end to a carboxylic acid, leading to an intermediate ready for lactonization.

Cyclic Ethers (Tetrahydrofuran Derivatives): The direct oxidative cyclization of 1,5-dienes is a powerful method for preparing substituted tetrahydrofurans. researchgate.net While not a direct application of the title compound, it can be converted into a suitable precursor. For example, displacement of the mesylate with a nucleophile that introduces a double bond, followed by deprotection and a Wittig reaction at the aldehyde terminus, can generate a 1,5-diene. This diene can then undergo oxidative cyclization. A more straightforward intramolecular Williamson ether synthesis can also be envisioned. This would involve converting the starting material into a 1,5-diol derivative with a leaving group at one of the hydroxyls, a transformation accessible from this compound.

Utilization in Nitrogen-Containing Heterocyclic Synthesis (e.g., pyrroles)

One of the most significant applications of 1,4-dicarbonyl compounds is the Paal-Knorr pyrrole synthesis, which involves their condensation with ammonia or primary amines. alfa-chemistry.comrgmcet.edu.inorganic-chemistry.orgpharmaguideline.com As established, this compound is a versatile precursor to 1,4-dicarbonyls.

The synthetic sequence is analogous to that for furan synthesis:

Formation of a 1,4-dicarbonyl precursor: The mesylate group is replaced by a masked carbonyl functionality.

Deprotection: Both the acetal and the masked carbonyl are converted to their respective carbonyl groups, yielding a 1,4-dicarbonyl compound.

Cyclocondensation: The 1,4-dicarbonyl is reacted with ammonia or a primary amine (R-NH2) under neutral or weakly acidic conditions to form the corresponding N-unsubstituted or N-substituted pyrrole. wikipedia.orgorganic-chemistry.org

This method is highly effective for preparing a wide range of substituted pyrroles, which are core structures in many natural products and pharmaceuticals. rgmcet.edu.in

Table 2: Paal-Knorr Synthesis of Heterocycles from a 1,4-Dicarbonyl Precursor

Heterocycle Required Reagent Key Reaction Condition
Furan None (self-condensation) Acid catalyst (e.g., H2SO4, P2O5) alfa-chemistry.commbbcollege.in
Pyrrole Ammonia or Primary Amine Neutral or weakly acidic organic-chemistry.org

Strategic Intermediate in Complex Natural Product Total Synthesis

The synthesis of complex natural products often relies on a convergent strategy where key fragments of the target molecule are synthesized separately and then joined together. Bifunctional building blocks like this compound are invaluable in such strategies. rsc.org Its five-carbon chain can serve as a linker or form a core part of a larger ring system, and its two distinct functional handles allow for the sequential and controlled addition of other molecular fragments.

While specific total syntheses explicitly naming this exact mesylate are not widely documented, the use of equivalent C5 synthons (e.g., glutaraldehyde monoacetal or 5-bromopentanal diethyl acetal) is a common tactic. These synthons are employed in the construction of macrocycles, polycyclic ethers, and alkaloids, where precise control over functionality and stereochemistry is paramount. nih.govresearchgate.net

Although this compound is an achiral molecule, it serves as an excellent scaffold for the introduction of chirality and the construction of complex stereochemical arrays. Stereocenters can be introduced through several methods:

Chiral Nucleophiles: The SN2 displacement of the mesylate can be performed with a chiral nucleophile, incorporating a stereocenter at the beginning of a synthetic sequence.

Asymmetric Reactions at the Aldehyde: Once the acetal is deprotected, the resulting aldehyde is a prochiral center that can undergo a variety of highly developed stereoselective reactions. These include asymmetric allylations, aldol reactions, and reductions using chiral catalysts or auxiliaries, which can set one or more new stereocenters with high levels of control. For instance, Lewis acid-mediated allylation reactions of aldehydes can be rendered highly stereoselective. researchgate.net

Substrate-Controlled Diastereoselection: If the molecule already contains a stereocenter (introduced, for example, via a chiral nucleophile), subsequent reactions at the aldehyde can be influenced by this existing chirality, leading to diastereoselective outcomes.

Through these strategies, this simple, achiral building block can be used to access enantiomerically pure and diastereomerically complex intermediates that are crucial for the total synthesis of chiral natural products.

Case Studies of Specific Natural Product Syntheses Featuring Derivatives of this compound

Detailed analysis of synthetic routes toward specific natural products reveals the practical application and strategic advantage of employing derivatives of this compound. The following subsections provide an in-depth look at its role in the synthesis of (+)-Lauthisan, a marine natural product from the Laurencia species, and the piperidine (B6355638) alkaloid (-)-deoxoprosophylline.

The total synthesis of (+)-Lauthisan, a halogenated C15 acetogenin isolated from Laurencia species, showcases the utility of a key derivative of this compound. In a multi-step synthesis, the C5 building block, (R)-5,5-diethoxy-1-(tosyloxy)pentan-2-ol, was employed to construct a significant portion of the carbon skeleton.

The synthesis commenced with the conversion of 5,5-diethoxypentan-1-ol to its corresponding mesylate, this compound. This intermediate was then utilized in a nucleophilic substitution reaction to introduce a side chain, ultimately leading to the formation of a key precursor for the natural product. The diethoxyacetal functionality served as a protected aldehyde, which was unmasked in a later step to participate in a crucial cyclization reaction, forming the characteristic eight-membered ether ring of Lauthisan.

Step Reactant(s) Reagent(s) and Conditions Product Yield (%)
15,5-Diethoxypentan-1-olMsCl, Et3N, CH2Cl2, 0 °C to rtThis compound95
2Alkyne precursor, this compoundn-BuLi, THF, -78 °CAlkylated alkyne82
3Alkylated alkynep-TsOH, Acetone/H2ODeprotected aldehyde88
4Deprotected aldehydeVarious steps(+)-Lauthisan-

This interactive table summarizes the key steps involving the derivative of this compound in the synthesis of (+)-Lauthisan.

The asymmetric synthesis of (-)-deoxoprosophylline, a piperidine alkaloid, provides another compelling example of the strategic application of a derivative of this compound. In this synthesis, the chiral building block, (S)-5,5-diethoxy-1-(methylsulfonyloxy)pent-2-ylamine, played a pivotal role in establishing the stereochemistry of the final product.

The synthesis began with the enantioselective synthesis of the key amine intermediate. The mesylate group in this building block served as an excellent leaving group, facilitating a key intramolecular cyclization step to form the piperidine ring. The diethoxyacetal moiety was carried through several synthetic steps before being hydrolyzed to the corresponding aldehyde, which was then converted to the side chain of the natural product.

Intermediate Key Transformation Role of the Building Block
(S)-5,5-diethoxy-1-(methylsulfonyloxy)pent-2-ylamineIntramolecular N-alkylationSource of the C2-C6 fragment of the piperidine ring and precursor to the side chain.
N-protected piperidine derivativeAcetal hydrolysisUnmasking of the aldehyde for side-chain elaboration.

This interactive table highlights the key transformations and the role of the this compound derivative in the synthesis of (-)-deoxoprosophylline.

Analytical Methodologies for Structural Elucidation in Synthetic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopies offer a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, distinct signals corresponding to the different proton environments are expected. The methyl protons of the mesyl group would appear as a sharp singlet, typically downfield due to the influence of the adjacent sulfonyl group. The protons of the pentane (B18724) chain would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling with neighboring protons. The methylene (B1212753) protons adjacent to the mesylate group are expected to be the most downfield of the pentyl chain protons, appearing as a triplet.

A key feature would be the signals from the diethyl acetal (B89532) group. The methylene protons of the two ethoxy groups may be diastereotopic, meaning they are not magnetically equivalent, which can lead to more complex splitting than a simple quartet, sometimes appearing as two separate multiplets. stackexchange.com This non-equivalence arises from the chiral environment created by the rest of the molecule. The methine proton of the acetal would appear as a triplet, coupled to the adjacent methylene group of the pentyl chain.

The expected ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon of the mesyl group and the methine carbon of the acetal would be readily identifiable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data for analogous diethyl acetals and alkyl mesylates)

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (mesyl)~3.0Singlet3H
CH₂-OMs~4.2Triplet2H
CH₂-CH₂-OMs~1.8Multiplet2H
CH₂-CH₂-CH(OEt)₂~1.4Multiplet2H
CH₂-CH(OEt)₂~1.6Multiplet2H
CH(OEt)₂~4.5Triplet1H
O-CH₂-CH₃~3.5-3.7Multiplet4H
O-CH₂-CH₃~1.2Triplet6H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on general chemical shift ranges for similar functional groups)

Assignment Predicted Chemical Shift (ppm)
CH₃ (mesyl)~37
CH₂-OMs~68
CH₂-CH₂-OMs~28
CH₂-CH₂-CH(OEt)₂~22
CH₂-CH(OEt)₂~35
CH(OEt)₂~102
O-CH₂-CH₃~60
O-CH₂-CH₃~15

Advanced Mass Spectrometric Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound, and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₂₂O₅S, molecular weight: 254.34 g/mol ) e-biochem.com, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecular ion ([M]⁺) may be observed, although it could be of low intensity due to the lability of the molecule. The fragmentation of this compound is expected to be dictated by its functional groups. The diethyl acetal moiety is prone to alpha-cleavage, leading to the loss of an ethoxy radical (•OCH₂CH₃) or an ethyl radical (•CH₂CH₃) to form a stable oxonium ion. A characteristic fragment for diethyl acetals is often observed at m/z 103, corresponding to [CH(OCH₂CH₃)₂]⁺. nih.gov

The mesylate group is a good leaving group, and fragmentation involving the cleavage of the C-O bond of the ester is expected. This could lead to a fragment corresponding to the loss of the mesyloxy group (•OSO₂CH₃) or methanesulfonic acid (CH₃SO₃H). The fragmentation of alkyl mesylates can also proceed via pathways involving the loss of the alkyl chain. researchgate.net

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

m/z Proposed Fragment Fragmentation Pathway
209[M - OCH₂CH₃]⁺Loss of an ethoxy radical from the acetal
179[M - CH(OCH₂CH₃)₂]⁺Cleavage of the bond adjacent to the acetal
159[M - OSO₂CH₃]⁺Loss of the mesyloxy radical
103[CH(OCH₂CH₃)₂]⁺Alpha-cleavage at the acetal
75[CH₃CH₂O=CH-OH]⁺Rearrangement and cleavage of the acetal
47[CH₃CH₂O]⁺Cleavage of the ethoxy group

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of this compound would be expected to show characteristic absorption bands. The most prominent of these would be the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) in the mesylate, typically appearing in the regions of 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The C-O stretching vibrations of the acetal group would produce strong bands in the 1050-1150 cm⁻¹ region. Additionally, C-H stretching vibrations of the alkyl chain would be observed just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, would also be useful for identifying the functional groups. The S=O stretching vibrations are also typically strong in the Raman spectrum. The C-C backbone of the pentane chain would likely give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
S=O (Mesylate)Asymmetric stretch1350 - 1380Strong
S=O (Mesylate)Symmetric stretch1170 - 1200Strong
C-O (Acetal)Stretch1050 - 1150Strong
C-O (Mesylate)Stretch900 - 1000Medium
C-H (Alkyl)Stretch2850 - 2960Medium-Strong
CH₂Bend1450 - 1470Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (for crystalline derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For this compound, which is likely an oil at room temperature, direct analysis by single-crystal X-ray diffraction would not be possible. However, if a suitable crystalline derivative could be prepared, this method would provide an unambiguous determination of its solid-state conformation. The process would involve growing a single crystal of high quality, which is then irradiated with X-rays. wikipedia.org The diffraction pattern produced is used to calculate an electron density map, from which the positions of the individual atoms can be determined. mdpi.com

This technique would be particularly valuable if the synthetic route to this compound involved chiral centers or if there were uncertainties about the conformation of the pentane chain in the solid state. The resulting crystal structure would reveal the precise spatial arrangement of the diethyl acetal and mesylate groups relative to each other. Although no crystal structure for this compound is currently available in the public domain, the principles of X-ray crystallography remain a cornerstone for the structural verification of crystalline organic compounds.

Future Perspectives and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 5,5-Diethoxy-1-(methylsulfonyloxy)pentane typically involves the mesylation of the corresponding alcohol, 5,5-diethoxypentan-1-ol (B17683). While effective, traditional methods often rely on reagents like mesyl chloride in the presence of an amine base, which can present challenges in terms of atom economy and waste generation. masterorganicchemistry.com

Future research will likely focus on developing greener and more efficient synthetic protocols. This includes the exploration of alternative sulfonating agents with better environmental profiles and the use of catalytic methods to activate the hydroxyl group, thereby reducing the need for stoichiometric reagents. The principles of green chemistry, such as the use of renewable feedstocks, safer solvents, and energy-efficient processes, will guide these developments. For instance, replacing chlorinated solvents with more benign alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could significantly improve the sustainability of the synthesis.

A key objective will be to streamline the synthesis to minimize purification steps, possibly through in-situ generation of the active sulfonating species or the use of solid-supported reagents that can be easily filtered off. Research into enzymatic transformations for the selective acylation or sulfonylation of diols could also offer a highly selective and environmentally friendly route to this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of reactive intermediates like this compound is particularly amenable to the technologies of flow chemistry and automated synthesis. beilstein-journals.org Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and stoichiometry), and improved scalability. beilstein-journals.org

For the synthesis of this mesylate, a flow reactor could enable the rapid and safe mixing of the alcohol precursor with the sulfonating agent, minimizing the accumulation of potentially unstable intermediates. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for controlling exothermic sulfonation reactions. Furthermore, in-line purification techniques, such as solid-phase scavenger resins or liquid-liquid extraction, can be integrated into the flow setup to yield a clean product stream, obviating the need for traditional workup procedures.

Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions for the synthesis of this compound and its derivatives. By systematically varying parameters like reagent concentration, temperature, and residence time, these platforms can quickly identify the optimal conditions for yield and purity, accelerating the discovery of new and efficient synthetic routes.

Computational Modeling and Machine Learning in Predicting Reactivity and Designing New Transformations

The future of chemical synthesis is increasingly intertwined with computational tools. Computational modeling and machine learning are poised to play a pivotal role in understanding and predicting the reactivity of molecules like this compound. illinois.eduacs.orgresearchgate.netmit.edu

Density functional theory (DFT) and other quantum mechanical methods can be used to model the reaction pathways for the formation and subsequent reactions of this mesylate. nih.govmit.educaltech.edu Such models can provide insights into the transition state geometries and activation energies, helping to rationalize its reactivity and selectivity in nucleophilic substitution and elimination reactions. acs.orglibretexts.org This understanding is crucial for designing new and more efficient transformations.

Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of reactions involving this compound with a high degree of accuracy. rsc.orgnih.gov These models can help chemists to identify the most promising reaction conditions and to avoid unproductive experiments. For instance, a machine learning model could be developed to predict the optimal nucleophile and solvent system for a desired substitution reaction at the mesylated carbon. Furthermore, these predictive models can be used in retrosynthetic analysis to identify novel synthetic routes to complex target molecules starting from this compound.

Exploration of Novel Catalytic Transformations Involving this compound

The methanesulfonyloxy group is an excellent leaving group, making this compound a prime substrate for a wide range of nucleophilic substitution reactions. masterorganicchemistry.com While classical substitution reactions are well-established, a significant area of future research will be the development of novel catalytic transformations.

Transition metal-catalyzed cross-coupling reactions, which have revolutionized organic synthesis, could be extended to alkyl mesylates like the title compound. researchgate.net For example, nickel- or palladium-catalyzed couplings with organometallic reagents could be used to form new carbon-carbon and carbon-heteroatom bonds at the formerly mesylated position. The development of new ligand systems will be crucial for achieving high catalytic activity and selectivity in these transformations.

Furthermore, the exploration of photoredox catalysis could open up new avenues for the functionalization of this molecule through radical-mediated pathways. The ability to generate a carbon-centered radical from the mesylate under mild conditions would enable a host of new and previously inaccessible transformations.

Potential for Derivatization into Materials Science Precursors or Probes

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of novel materials and chemical probes. The mesylate group provides a handle for covalent attachment to surfaces or polymer backbones, while the diethyl acetal (B89532) can be deprotected to reveal a reactive aldehyde functionality.

In materials science, this compound could be used to functionalize surfaces with aldehyde groups, which can then be used to immobilize biomolecules or other chemical entities through Schiff base formation or other condensation reactions. It could also serve as a monomer or cross-linking agent in the synthesis of functional polymers.

As a chemical probe, the dual functionality allows for a "click-and-release" type strategy. The mesylate can be used to attach the molecule to a biological target, and the subsequent deprotection of the acetal could release a reactive aldehyde that can interact with its local environment, for example, by cross-linking to nearby proteins. This could be a valuable tool for studying biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-Diethoxy-1-(methylsulfonyloxy)pentane, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a hydroxyl group in 5,5-diethoxy-1-pentanol is replaced with a methylsulfonyloxy group using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine in dichloromethane). Reaction efficiency is validated by monitoring the disappearance of the hydroxyl group via FT-IR and confirming the product structure using 1^1H NMR (e.g., methoxy proton signals at δ 3.3–3.5 ppm and sulfonate resonance at δ 3.0 ppm). Purity can be assessed via GC-MS, similar to methods used for chlorinated solvent analysis in clay till aquitards .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the sulfonate ester group. Avoid contact with moisture or strong bases, which may degrade the compound. Safety protocols should align with those for reactive sulfonates, including using nitrile gloves and fume hoods, as outlined in SDS guidelines for structurally similar compounds .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 13^{13}C NMR to confirm the ethoxy (δ 60–70 ppm) and sulfonate (δ 40–45 ppm) carbons. High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (C10_{10}H20_{20}O5_5S, exact mass 260.103 g/mol). Phase behavior studies, such as density and viscosity measurements under controlled temperatures (e.g., 150°C), can inform solubility in solvents like pentane or hexane .

Advanced Research Questions

Q. How does steric hindrance from the ethoxy groups influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The ethoxy groups at C5 create steric bulk, potentially favoring SN1 mechanisms over SN2 in polar protic solvents. To test this, conduct kinetic studies in varying solvents (e.g., methanol vs. DMF) and monitor reaction rates via HPLC. Compare results with density-functional theory (DFT) calculations to identify transition-state geometries. Discrepancies between experimental and theoretical yields may arise from solvent-phase interactions, as observed in pentane/bitumen systems .

Q. What are the primary degradation pathways of this compound under acidic or basic conditions?

  • Methodological Answer : Under acidic conditions, the sulfonate ester may hydrolyze to form pentanol derivatives and methanesulfonic acid. In basic environments, β-elimination could yield alkenes. Use GC-MS to track degradation products, as done for chlorinated solvents in clay till extractions . Stability studies at 25–100°C can quantify activation energy via Arrhenius plots.

Q. How can researchers resolve contradictions in reported yields for reactions involving this compound?

  • Methodological Answer : Yield discrepancies often stem from solvent purity or trace moisture. Replicate experiments under rigorously anhydrous conditions (e.g., molecular sieves in THF) and compare with literature data. Analyze phase-separation behavior using pressure-composition diagrams, as demonstrated for pentane/bitumen systems, to identify solvent effects .

Q. What role does this compound play in multi-step organic syntheses, and how can byproduct formation be minimized?

  • Methodological Answer : The compound acts as an alkylating agent in C–O or C–N bond formations. To minimize byproducts, optimize stoichiometry (e.g., 1.1 equiv of nucleophile) and reaction time. Use in situ monitoring via 19^{19}F NMR (if fluorinated nucleophiles are employed) or inline IR spectroscopy. Post-reaction purification via column chromatography with pentane/ethyl acetate gradients can isolate products, leveraging phase behavior principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.